molecular formula C10H5BrF3N B3027187 5-Bromo-7-(trifluoromethyl)quinoline CAS No. 1239462-77-1

5-Bromo-7-(trifluoromethyl)quinoline

Cat. No. B3027187
CAS RN: 1239462-77-1
M. Wt: 276.05
InChI Key: QZJNYPTZDZADOK-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N and a molecular weight of 276.05 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with a bromine atom at the 5th position and a trifluoromethyl group at the 7th position .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 285.4±35.0 °C and a predicted density of 1.658±0.06 g/cm3 . Its pKa value is predicted to be 1.52±0.26 .

Scientific Research Applications

Synthesis and Chemical Reactivity

One study discussed the relay propagation of crowding where the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, highlighting the nuanced reactivity of compounds like 5-Bromo-7-(trifluoromethyl)quinoline in synthetic contexts (Schlosser et al., 2006). The study emphasizes the selective deprotonation of bromo(trifluoromethyl)quinoline derivatives under certain conditions, offering insights into their use in complex synthetic routes.

Photophysical Applications

In the realm of material science, derivatives of this compound have been synthesized for use as fluorescent reagents, demonstrating their application in enhancing fluorescence upon interaction with specific ions. This property is particularly useful in the detection and quantification of trace elements in various samples, as highlighted by a study on a new fluorescent reagent synthesized by combining 8-aminoquinoline with a triazene group for the determination of trace Cu2+ ions (Weng Hui-ping, 2010).

Biological Applications

Moreover, some derivatives have been evaluated for their biological activities, including anticancer properties. A study on quinoline derivatives with different functional groups tested their activity against various cancer cell lines, finding that certain bromo- and nitro-substituted quinolines exhibited significant antiproliferative activity, suggesting their potential as anticancer agents (Köprülü et al., 2018).

Advanced Material Synthesis

Another application involves the synthesis of 7-aminoquinolines with high selectivity and good yields through the introduction of a trifluoromethyl group, showcasing the utility of this compound derivatives in developing low-cost Golgi-localized probes for bioimaging purposes (Chen et al., 2019).

Safety and Hazards

5-Bromo-7-(trifluoromethyl)quinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Fluorinated quinolines, such as 5-Bromo-7-(trifluoromethyl)quinoline, have found applications in medicine, electronics, agrochemicals, and catalysis . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

5-bromo-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-6(10(12,13)14)5-9-7(8)2-1-3-15-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJNYPTZDZADOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)C(F)(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738963
Record name 5-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239462-77-1
Record name 5-Bromo-7-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239462-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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